molecular formula C11H17NO B8659476 4-Amino-2-tert-butyl-6-methylphenol

4-Amino-2-tert-butyl-6-methylphenol

Cat. No.: B8659476
M. Wt: 179.26 g/mol
InChI Key: FMSJDLWJYKDMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-tert-butyl-6-methylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of an amino group (-NH2), a tert-butyl group (-C(CH3)3), and a methyl group (-CH3) attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-tert-butyl-6-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-tert.-butyl-4-methylphenol and ammonia.

    Nitration: The initial step involves the nitration of 2-tert.-butyl-4-methylphenol to introduce a nitro group (-NO2) at the para position relative to the hydroxyl group.

    Reduction: The nitro group is then reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-tert-butyl-6-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Alkylated or acylated phenols.

Scientific Research Applications

4-Amino-2-tert-butyl-6-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-tert-butyl-6-methylphenol involves its interaction with various molecular targets:

    Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Enzyme Inhibition: The amino group can interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

    2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as a stabilizer in rubber and plastic industries.

Uniqueness

4-Amino-2-tert-butyl-6-methylphenol is unique due to the presence of both an amino group and a phenolic hydroxyl group, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-amino-2-tert-butyl-6-methylphenol

InChI

InChI=1S/C11H17NO/c1-7-5-8(12)6-9(10(7)13)11(2,3)4/h5-6,13H,12H2,1-4H3

InChI Key

FMSJDLWJYKDMEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)N

Origin of Product

United States

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